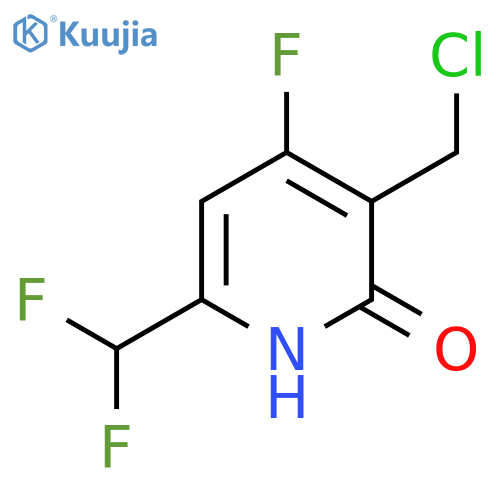Cas no 1806965-60-5 (3-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-2-hydroxypyridine)

3-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-2-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-2-hydroxypyridine
-
- インチ: 1S/C7H5ClF3NO/c8-2-3-4(9)1-5(6(10)11)12-7(3)13/h1,6H,2H2,(H,12,13)
- InChIKey: DVQARMDULDEOQS-UHFFFAOYSA-N
- SMILES: ClCC1=C(C=C(C(F)F)NC1=O)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 298
- XLogP3: 1.1
- トポロジー分子極性表面積: 29.1
3-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-2-hydroxypyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029036955-500mg |
3-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-2-hydroxypyridine |
1806965-60-5 | 95% | 500mg |
$1,853.50 | 2022-03-31 | |
| Alichem | A029036955-250mg |
3-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-2-hydroxypyridine |
1806965-60-5 | 95% | 250mg |
$940.80 | 2022-03-31 | |
| Alichem | A029036955-1g |
3-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-2-hydroxypyridine |
1806965-60-5 | 95% | 1g |
$2,923.95 | 2022-03-31 |
3-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-2-hydroxypyridine 関連文献
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
3-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-2-hydroxypyridineに関する追加情報
Professional Introduction to 3-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-2-hydroxypyridine (CAS No. 1806965-60-5)
3-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-2-hydroxypyridine (CAS No. 1806965-60-5) is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, presents a promising platform for the development of novel therapeutic agents. The presence of multiple functional groups, including a chloromethyl moiety and a difluoromethyl substituent, makes it an intriguing candidate for further exploration in drug discovery.
The chemical structure of 3-(chloromethyl)-6-(difluoromethyl)-4-fluoro-2-hydroxypyridine exhibits a pyridine core, which is a well-documented scaffold in medicinal chemistry. Pyridine derivatives are widely recognized for their biological activity and have been successfully incorporated into numerous drugs used to treat various diseases. The specific arrangement of the chloromethyl, difluoromethyl, and fluoro groups on the pyridine ring introduces unique electronic and steric properties that can be exploited to modulate biological activity.
In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of a difluoromethyl group into the molecular structure of 3-(chloromethyl)-6-(difluoromethyl)-4-fluoro-2-hydroxypyridine is particularly noteworthy, as this moiety has been shown to increase the binding affinity and selectivity of drug candidates. This feature makes it an attractive building block for the design of next-generation pharmaceuticals.
The chloromethyl group in this compound serves as a versatile handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility is crucial in drug discovery, where the ability to tailor molecular structures to achieve desired biological outcomes is paramount. The combination of these functional groups on a pyridine backbone suggests potential applications in the development of inhibitors, agonists, or antagonists targeting various biological pathways.
Numerous studies have highlighted the importance of heterocyclic compounds in modern drug development. Pyridine derivatives, in particular, have been extensively investigated for their role in treating conditions such as cancer, inflammation, and infectious diseases. The structural motifs present in 3-(chloromethyl)-6-(difluoromethyl)-4-fluoro-2-hydroxypyridine align well with these trends, positioning it as a valuable asset in medicinal chemistry research.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired pyridine core. These techniques are essential for achieving the complex connectivity required by such a structurally intricate molecule.
The pharmacological potential of 3-(chloromethyl)-6-(difluoromethyl)-4-fluoro-2-hydroxypyridine has been explored through various computational and experimental studies. Virtual screening techniques have been used to identify potential binding interactions with biological targets, while in vitro assays have provided insights into its biochemical activity. These approaches have laid the groundwork for further preclinical investigations aimed at validating its therapeutic efficacy.
In conclusion, 3-(ChloromethylDifluoromethylFluoro-2-hydroxypyridine (CAS No. 1806965-60-5) represents a compelling compound with significant potential in pharmaceutical research. Its unique structural features and functional groups make it an excellent candidate for the development of innovative therapeutic agents. As research in this area continues to evolve, compounds like this are likely to play a crucial role in addressing unmet medical needs.
1806965-60-5 (3-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-2-hydroxypyridine) Related Products
- 314769-62-5(2-(benzylamino)-3-(1E)-(3-chlorophenyl)iminomethyl-7-methyl-4H-pyrido1,2-apyrimidin-4-one)
- 2172551-69-6(2-5-(difluoromethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2248357-28-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-2-yl)carbamoyl]propanoate)
- 2411235-38-4(2-chloro-N-{2-4-(cyanomethyl)phenoxyethyl}acetamide)
- 73591-71-6(3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl ester)
- 898774-40-8(3-(3-Methoxyphenyl)-3'-methylpropiophenone)
- 1114567-17-7(3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid)
- 922134-06-3(3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)
- 2137555-72-5(1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-pyrazol-4-amine)
- 1226450-01-6(1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide)




